4,5-dimethoxy-2-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoic acid
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Overview
Description
4,5-DIMETHOXY-2-(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes methoxy groups, a trifluoromethyl phenyl group, and a tetrazole ring
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration
Scientific Research Applications
4,5-DIMETHOXY-2-(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group and the tetrazole ring are known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other benzoic acid derivatives with methoxy and trifluoromethyl groups. Compared to these compounds, 4,5-DIMETHOXY-2-(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOIC ACID is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Similar compounds include:
- 4,5-Dimethoxy-2-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid .
Properties
Molecular Formula |
C19H16F3N5O5 |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
4,5-dimethoxy-2-[[2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C19H16F3N5O5/c1-31-14-7-12(18(29)30)13(8-15(14)32-2)23-16(28)9-27-25-17(24-26-27)10-3-5-11(6-4-10)19(20,21)22/h3-8H,9H2,1-2H3,(H,23,28)(H,29,30) |
InChI Key |
BFFNYEWFUMGJON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C(F)(F)F)OC |
Origin of Product |
United States |
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